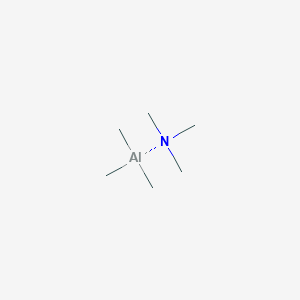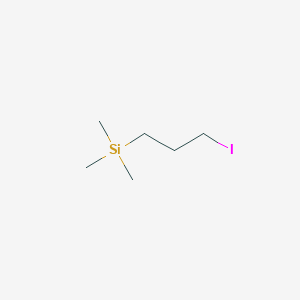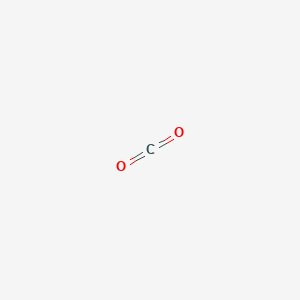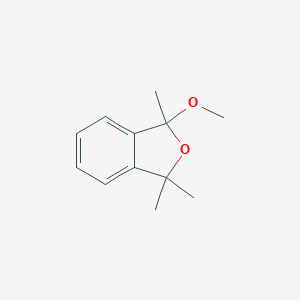
3,4-Diformylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diformylbenzonitrile (DFBN) is an organic compound with the molecular formula C9H5NO2. It is a yellow crystalline solid that is commonly used in scientific research applications. The compound is known for its unique properties, which make it a valuable tool in the field of chemistry.
Wirkmechanismus
3,4-Diformylbenzonitrile is a reactive compound that can undergo various chemical reactions. It is known to undergo nucleophilic addition reactions with various compounds, including amines and thiols. 3,4-Diformylbenzonitrile can also undergo oxidation reactions to form its corresponding carboxylic acid.
Biochemische Und Physiologische Effekte
3,4-Diformylbenzonitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Diformylbenzonitrile is a versatile compound that can be used in a variety of lab experiments. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Diformylbenzonitrile. One area of interest is the development of new organic compounds using 3,4-Diformylbenzonitrile as a building block. Additionally, the study of 3,4-Diformylbenzonitrile's fluorescent properties and its potential use in OLEDs is an area of active research. Finally, the toxicology of 3,4-Diformylbenzonitrile and its potential impact on the environment is an area that requires further investigation.
In conclusion, 3,4-Diformylbenzonitrile is a valuable compound in the field of chemistry due to its unique properties. Its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures. The study of 3,4-Diformylbenzonitrile's properties and potential applications is an area of active research with several future directions.
Synthesemethoden
3,4-Diformylbenzonitrile can be synthesized through the reaction of 3,4-dicyanotoluene with formaldehyde in the presence of a catalyst. The reaction produces 3,4-Diformylbenzonitrile as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-Diformylbenzonitrile is commonly used as a building block in the synthesis of various organic compounds. It is used in the production of polymers, dyes, and pharmaceuticals. Additionally, 3,4-Diformylbenzonitrile is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Eigenschaften
CAS-Nummer |
19047-20-2 |
|---|---|
Produktname |
3,4-Diformylbenzonitrile |
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3,4-diformylbenzonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,5-6H |
InChI-Schlüssel |
YSOLWZQAJMVDJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
Synonyme |
Benzonitrile, 3,4-diformyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)




